5-(4-Heptyloxyphenyl)-5-oxovaleric acid

Vue d'ensemble

Description

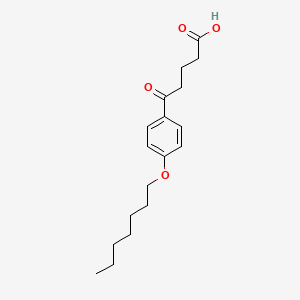

5-(4-Heptyloxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a heptyloxyphenyl group attached to a valeric acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Heptyloxyphenyl)-5-oxovaleric acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-heptyloxyphenol and a suitable valeric acid derivative.

Esterification: The 4-heptyloxyphenol undergoes esterification with valeric acid or its derivatives under acidic conditions to form an intermediate ester.

Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Heptyloxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anti-inflammatory Agents

Research indicates that compounds similar to 5-(4-Heptyloxyphenyl)-5-oxovaleric acid exhibit anti-inflammatory properties by acting as inhibitors of lipoxygenases, enzymes involved in the inflammatory process. Studies have shown that substituents on the phenyl ring can significantly affect the inhibitory potency against specific lipoxygenase isoforms, suggesting that modifications can enhance therapeutic efficacy .

2. Cancer Research

The compound's structure allows it to interact with biological membranes and potentially modulate signaling pathways involved in cancer cell proliferation. For instance, derivatives of this compound have been investigated for their ability to inhibit cancer cell growth in vitro by targeting metabolic pathways crucial for tumor survival .

Biochemical Applications

1. Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor in various biochemical assays. It has shown promise in selectively inhibiting certain enzymes linked to metabolic disorders, which could lead to the development of new therapeutic agents for conditions such as diabetes and obesity .

2. Drug Development

The compound serves as a lead structure for the synthesis of new drugs aimed at treating chronic diseases. Its derivatives have been synthesized and tested for their pharmacological profiles, demonstrating varying degrees of biological activity that can be optimized through chemical modifications .

Material Science Applications

1. Polymer Chemistry

In material science, this compound is being explored for its potential use in creating novel polymers with specific thermal and mechanical properties. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as flexibility and thermal stability .

2. Nanotechnology

The compound's ability to self-assemble into nanostructures opens avenues for its application in nanotechnology, particularly in drug delivery systems where controlled release of therapeutic agents is crucial. Research is ongoing to evaluate its effectiveness in encapsulating drugs within nanocarriers .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate anti-inflammatory effects | Demonstrated significant inhibition of lipoxygenase activity with IC50 values indicating high potency compared to control compounds. |

| Study 2 | Evaluate anticancer properties | Showed reduced proliferation rates in cancer cell lines treated with this compound derivatives. |

| Study 3 | Assess polymerization potential | Successfully incorporated into polymer matrices resulting in enhanced mechanical properties compared to standard polymers. |

Mécanisme D'action

The mechanism of action of 5-(4-Heptyloxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxyphenyl group may facilitate binding to hydrophobic pockets, while the valeric acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Heptyloxyphenol: Shares the heptyloxyphenyl group but lacks the valeric acid moiety.

5-Oxovaleric Acid: Contains the valeric acid backbone but lacks the heptyloxyphenyl group.

Uniqueness

5-(4-Heptyloxyphenyl)-5-oxovaleric acid is unique due to the combination of the heptyloxyphenyl group and the valeric acid backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.

Activité Biologique

5-(4-Heptyloxyphenyl)-5-oxovaleric acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a heptyloxyphenyl group attached to a 5-oxovaleric acid backbone. The molecular formula is C15H22O3, with a molecular weight of 250.34 g/mol. Its structural uniqueness allows it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate lipid metabolism and influence inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of lipoxygenases, enzymes involved in the metabolism of arachidonic acid, which plays a crucial role in inflammation and cancer progression .

Potential Mechanisms:

- Inhibition of Lipoxygenase Activity : It is hypothesized that the compound may inhibit the activity of mammalian lipoxygenases (ALOX), which are implicated in various inflammatory diseases and cancer models .

- Modulation of Metabolic Pathways : The compound may alter metabolic pathways related to fatty acids, influencing overall lipid profiles in biological systems .

In Vitro Studies

In vitro experiments have indicated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For instance, studies have shown that it can reduce cell proliferation and induce apoptosis in human lung adenocarcinoma cells.

Case Studies

- Lung Cancer : A study involving lung adenocarcinoma cells demonstrated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent .

- Inflammation Models : In models of inflammation, this compound exhibited properties that reduced inflammatory markers, indicating its potential utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 5-(4-Methoxyphenyl)-5-oxovaleric acid | Methoxy substitution | Anti-inflammatory effects |

| 5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | Dimethyl substitution | Antitumor activity |

The comparison indicates that while similar compounds exhibit some degree of biological activity, the heptyloxy substitution in this compound may enhance its lipophilicity and bioavailability, potentially leading to improved therapeutic profiles.

Propriétés

IUPAC Name |

5-(4-heptoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-2-3-4-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKCXSYGBLWGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645456 | |

| Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-18-2 | |

| Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.